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Compound of Interest

Compound Name: (2-Nitroethyl)benzene

Cat. No.: B025157 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimentally determined and computationally

predicted properties of (2-Nitroethyl)benzene. The data presented is intended to offer a

comprehensive overview for researchers and professionals in the fields of chemistry and drug

development, facilitating a deeper understanding of this compound's physicochemical and

spectroscopic characteristics.

Physicochemical and Spectroscopic Properties: A
Side-by-Side Comparison
The following table summarizes the available experimental data for (2-Nitroethyl)benzene and

provides a context for comparison with computationally derived predictions. While direct

computational values for all properties of this specific molecule are not readily available in

public databases, the provided information serves as a benchmark for researchers conducting

their own computational analyses.
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Property Experimental Value Computational Prediction

Molecular Formula C₈H₉NO₂[1] C₈H₉NO₂

Molecular Weight 151.16 g/mol [1] 151.16 g/mol

Melting Point 56-58 °C[1]

Not readily available. QSAR

models for nitroaromatic

compounds can be used for

prediction.

Boiling Point 260.5 °C at 760 mmHg[1]

Not readily available. QSAR

models for nitroaromatic

compounds can be used for

prediction.

Density 1.122 g/cm³ at 25°C[1]

Not readily available. DFT

calculations can predict

molecular volume, which can

be correlated with density.

Refractive Index 1.5270 at 20°C (589.3 nm)

Not readily available. Can be

predicted using QSPR models

based on molecular structure.

LogP 2.08 2.10 (XlogP)

Topological Polar Surface Area

(TPSA)
Not experimentally determined 45.8 Å²

¹H NMR (CDCl₃, δ in ppm)

Aromatic protons: multiplet;

Methylene protons (-CH₂-Ph):

triplet; Methylene protons (-

CH₂-NO₂): triplet.

Predicted spectra can be

generated using software like

ACD/NMR Predictor or by DFT

calculations. The electron-

withdrawing nitro group is

expected to cause a downfield

shift for the adjacent

methylene protons.

¹³C NMR (CDCl₃, δ in ppm) Aromatic carbons and two

distinct methylene carbon

signals are expected.

Predicted spectra can be

generated using software like
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ACD/NMR Predictor or by DFT

calculations.

IR Spectroscopy (cm⁻¹)

Expected peaks for aromatic

C-H stretching, C=C

stretching, and characteristic

strong asymmetric and

symmetric N-O stretching of

the nitro group.

DFT calculations can predict

vibrational frequencies. For

nitroalkanes, asymmetric and

symmetric N-O stretches are

typically observed around

1550 cm⁻¹ and 1365 cm⁻¹,

respectively.

Mass Spectrometry (m/z)

Molecular ion peak [M]⁺ at

151. Key fragments would

likely involve the loss of the

nitro group (NO₂) leading to a

fragment at m/z 105.

Fragmentation patterns can be

predicted based on

established rules and

computational tools that

simulate ionization and bond

cleavage.

Experimental Protocols
The following are generalized protocols for the experimental determination of the key

properties of (2-Nitroethyl)benzene.

Melting Point Determination
The melting point is determined using a capillary melting point apparatus. A small, dry sample

of (2-Nitroethyl)benzene is packed into a capillary tube, which is then placed in the heating

block of the apparatus. The temperature is gradually increased, and the range from the

temperature at which the first drop of liquid appears to the temperature at which the entire

sample is liquid is recorded as the melting point range.

Boiling Point Determination
The boiling point can be determined using a micro boiling point apparatus or by distillation. For

a micro-determination, a small amount of the liquid is placed in a test tube with an inverted

capillary tube. The setup is heated, and the temperature at which a steady stream of bubbles

emerges from the capillary and then, upon cooling, the liquid is drawn back into the capillary, is

recorded as the boiling point.
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Density Measurement
The density of liquid (2-Nitroethyl)benzene can be measured using a pycnometer or a digital

density meter. The mass of a known volume of the substance is determined at a specific

temperature (e.g., 25°C), and the density is calculated by dividing the mass by the volume.

Refractive Index Measurement
The refractive index is measured using a refractometer, typically an Abbé refractometer. A few

drops of the liquid sample are placed on the prism of the instrument. Light is passed through

the sample, and the angle of refraction is measured. The refractive index is read directly from

the instrument's scale at a specified temperature and wavelength (usually the sodium D-line,

589.3 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of (2-Nitroethyl)benzene is prepared in a deuterated solvent (e.g., CDCl₃) and

placed in an NMR tube. For ¹H NMR, the sample is subjected to a strong magnetic field, and

the absorption of radiofrequency radiation by the hydrogen nuclei is measured. For ¹³C NMR,

the same principle applies to the carbon-13 nuclei. Chemical shifts (δ) are reported in parts per

million (ppm) relative to a standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
A thin film of liquid (2-Nitroethyl)benzene is placed between two salt plates (e.g., NaCl or

KBr), or the sample is analyzed using an Attenuated Total Reflectance (ATR) accessory. The

sample is irradiated with infrared light, and the absorption of specific frequencies corresponding

to the vibrational modes of the molecule's functional groups is recorded. The resulting

spectrum shows absorption bands as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
A small amount of the sample is introduced into the mass spectrometer, where it is vaporized

and ionized, typically by electron impact (EI). The resulting ions and fragment ions are

separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector measures

the abundance of each ion, generating a mass spectrum that shows the relative intensity of

each ion as a function of its m/z value.
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Logical Workflow for Comparison
The following diagram illustrates the logical workflow for comparing the experimental and

computationally predicted properties of a chemical compound like (2-Nitroethyl)benzene.

Experimental Analysis Computational Prediction

Synthesis & Purification

Physicochemical Characterization
(MP, BP, Density, RI)

Spectroscopic Analysis
(NMR, IR, MS)

Comparative Analysis

Molecular Structure Modeling

Physicochemical Property Prediction
(QSAR/QSPR)

Spectroscopic Property Prediction
(DFT, etc.)

Model Validation & Refinement

Click to download full resolution via product page

Caption: Workflow for comparing experimental and computational data.
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This guide highlights the importance of integrating both experimental and computational

approaches in the characterization of chemical compounds. While experimental data provides

the ground truth, computational predictions offer valuable insights into molecular properties and

can guide experimental design. For (2-Nitroethyl)benzene, the available experimental data

serves as a crucial reference for validating and refining computational models. As

computational methods continue to advance, the synergy between experimental and in silico

techniques will become increasingly vital in chemical research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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